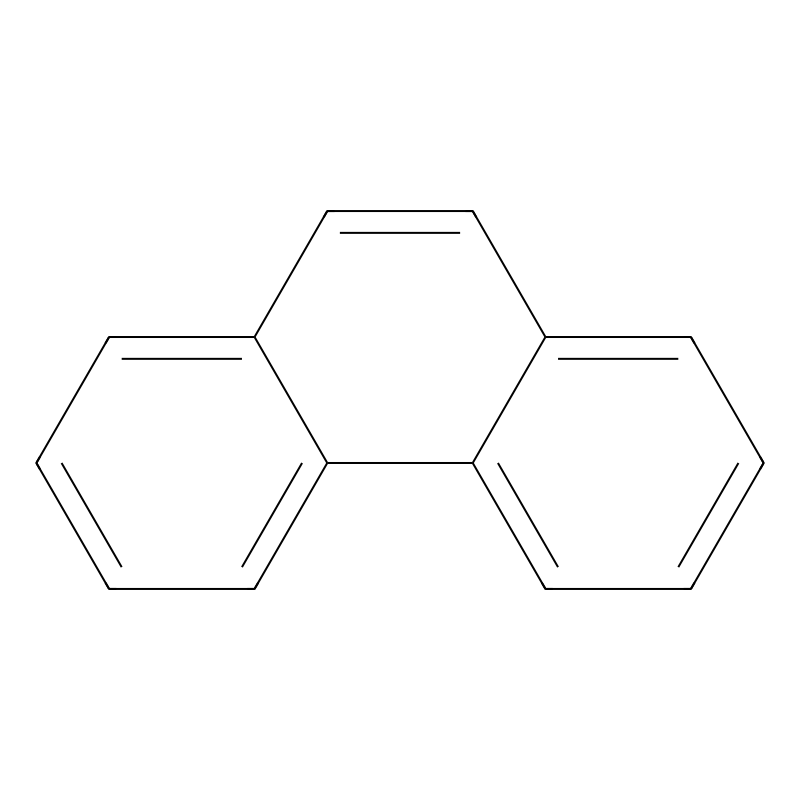

Phenanthrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.10 mg/L at 25 deg (average of 14 measured values)

In water, 1.15 mg/L at 25 °C

In water, 1.6 mg/L at 15 °C; 0.42 mg/L at 8.5 °C; 0.82 mg/L at 21 °C; 1.3 mg/L at 30 °C; In seawater: 0.6 mg/L at 22 °C

Soluble in organic solvents, especially in aromatic hydrocarbons. One gram dissolves in 60 mL cold, 10 mL boiling 95% alcohol, 25 mL absolute alcohol, 2.4 mL toluene or carbon tetrachloride, 2 mL benzene, 1 mL carbon disulfide, 3.3 mL anhydr ether. Soluble in glacial acetic acid.

Soluble in ethanol, diethyl ether, acetone, benzene, and carbon disulfide.

Synonyms

Canonical SMILES

Environmental Monitoring and Bioremediation

Pollution Indicator

Phenanthrene's presence often signals environmental contamination from coal tar, creosote, and petroleum products [Environmental Protection Agency. (1993). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from It serves as a marker for monitoring pollution levels in soil and water.

Microbial Degradation Studies

Due to its abundance in polluted sites, phenanthrene is a model compound for studying microbial degradation of PAHs by bacteria and fungi. Research focuses on understanding the metabolic pathways and enzymatic mechanisms employed by these microorganisms to break down phenanthrene, paving the way for bioremediation strategies [Das, A., & Chandran, P. (2011). Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) in Soils: A Review. Journal of Environmental Management, 92(10), 1674-1687. ].

Material Science Applications

Organic Semiconductors

Phenanthrene's structure and electronic properties make it a potential candidate for developing organic semiconductors. Research explores its use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its ability to transport electrical charge [Zhang, C., Guo, X., & Li, Y. (2013). Phenanthrene-Based Organic Semiconductors: Design, Synthesis, and Applications. Chemical Communications, 49(61), 6774-6794. ].

Liquid Crystals

Certain phenanthrene derivatives exhibit liquid crystalline behavior, meaning they can flow like a liquid yet display some ordered crystalline properties. This characteristic makes them valuable for developing new display technologies and functional materials [Yang, G., & Zeng, X. (2012). Recent Advances in Phenanthrene-Based Liquid Crystals. Molecular Crystals and Liquid Crystals, 558(1), 1-22. ].

Drug Discovery and Development

Scaffold for Drug Design

The phenanthrene core structure is present in many naturally occurring and synthetic drugs with diverse therapeutic applications. This makes phenanthrene a valuable scaffold for designing new drugs by incorporating functional groups that target specific biological processes [Mensa Anamua Kwofie, & Mukta Gupta. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Plant Archives, 21(1), 373-378. ]. For instance, some phenanthrene derivatives exhibit analgesic, antitussive, and antimalarial properties.

Understanding Polycyclic Aromatic Hydrocarbon (PAH)-DNA Interactions

Research on phenanthrene also aids in understanding how PAHs interact with DNA, a crucial step in carcinogenesis (cancer development) caused by some PAHs. By studying phenanthrene's binding to DNA models, scientists can develop strategies to mitigate the harmful effects of PAH exposure [Ding, C., Yang, K., & He, C. (2010). Understanding the Binding Affinity of Polycyclic Aromatic Hydrocarbons (PAHs) with DNA: A Review. Chinese Journal of Chemical Physics, 23(2), 247-253. ].

Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings, with the molecular formula . It appears as a white crystalline solid and is insoluble in water but soluble in organic solvents such as benzene and ether. Phenanthrene is commonly found in coal tar and is produced during the combustion of organic materials. Its structure allows for significant resonance stabilization, contributing to its chemical stability and low reactivity compared to other hydrocarbons.

- Electrophilic Aromatic Substitution: This reaction can occur at multiple positions on the phenanthrene molecule, particularly at the 9- and 10-positions, which are more reactive due to their bond characteristics resembling those of alkenes . Common substitution reactions include nitration, sulfonation, and halogenation.

- Addition Reactions: The 9,10 bond in phenanthrene is particularly reactive, allowing for addition reactions similar to those of alkenes. For instance, halogenation can lead to both 9,10-addition and 9-substitution products .

- Oxidation: Phenanthrene can react with strong oxidizing agents, leading to various oxidation products .

Phenanthrene has been studied for its biological effects, particularly as it may cause skin allergies and is considered phototoxic. It has been shown to induce sister chromatid exchanges in Chinese hamster cells, indicating potential genotoxic effects . The biological activity of phenanthrene raises concerns regarding its environmental impact and potential health risks associated with exposure.

Phenanthrene can be synthesized through several methods:

- Haworth Synthesis: This method involves the reaction of β-naphthol with an aldehyde in the presence of a strong acid, leading to the formation of phenanthrene through a series of condensation and cyclization steps .

- Gattermann-Koch Reaction: This involves the formylation of aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst .

- Pomeranz–Fritsch Reaction: This method synthesizes phenanthrene from naphthalene derivatives through a series of reactions involving cyclization and rearrangement .

These methods highlight the versatility in synthesizing phenanthrene from various starting materials.

Phenanthrene has several applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of dyes, plastics, and pharmaceuticals.

- Research: Due to its distinct properties, phenanthrene is often used in studies related to polycyclic aromatic hydrocarbons and their environmental effects.

- Material Science: Phenanthrene derivatives are utilized in the development of organic semiconductors and photovoltaic materials due to their electronic properties.

Research into the interactions of phenanthrene with various biological systems indicates potential toxicity. Studies have shown that it can induce genetic mutations and affect cellular processes in model organisms. Its interactions with enzymes involved in detoxification pathways suggest that phenanthrene may influence metabolic processes within organisms exposed to it . Understanding these interactions is critical for assessing its environmental impact and health risks.

Phenanthrene shares structural similarities with other polycyclic aromatic hydrocarbons. Here are some notable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Naphthalene | Two fused benzene rings | Less complex than phenanthrene; primarily used as a solvent. |

| Anthracene | Four fused benzene rings | More reactive than phenanthrene; used in dyes and as a semiconductor material. |

| Pyrene | Four fused benzene rings | Known for its fluorescence; widely studied for environmental persistence. |

| Fluorene | A fused benzene ring with a cyclopentane ring | Less stable than phenanthrene; used in organic electronic devices. |

Uniqueness of Phenanthrene

Phenanthrene's unique structural arrangement allows it to maintain stability while still being reactive at specific sites. Its distinct reactivity patterns, particularly at the 9-10 positions, set it apart from naphthalene and anthracene, making it valuable for specific synthetic applications while also raising concerns about its biological activity.

Phenanthrene (C₁₄H₁₀) is a tricyclic aromatic hydrocarbon composed of three fused benzene rings arranged in an angular "kinked" topology. Its structure contrasts with the linear arrangement of its isomer anthracene, resulting in distinct chemical and physical properties. As a polycyclic aromatic hydrocarbon (PAH), phenanthrene belongs to a class of organic compounds characterized by multiple aromatic rings and delocalized π-electrons. The molecule exhibits resonance stabilization due to five contributing resonance structures, which distribute electron density across the fused ring system.

Key structural features include:

- Molecular formula: C₁₄H₁₀

- Molecular weight: 178.23 g/mol

- Bond lengths: Varying bond orders (1.36–1.43 Å) reflecting partial double-bond character

Historical Context and Discovery

Phenanthrene was first isolated from coal tar in 1872 through independent work by Carl Graebe and Wilhelm Rudolph Fittig. Graebe identified its structure by oxidizing phenanthrene to diphenic acid, while Fittig confirmed the angular arrangement through synthetic routes. The name "phenanthrene" derives from the fusion of phenyl (benzene derivative) and anthracene (linear tricyclic PAH). Early 20th-century studies established its role as a model system for understanding aromaticity and resonance effects in organic chemistry.

Significance in Organic Chemistry

Phenanthrene serves as a foundational compound in organic synthesis and theoretical chemistry:

- Resonance stabilization: Exhibits 36 kcal/mol resonance energy per ring, slightly less than benzene but greater than anthracene.

- Synthetic versatility: Key intermediate in producing dyes (e.g., phenanthrenequinone), pharmaceuticals (e.g., steroid precursors), and pesticides.

- Aromaticity studies: Demonstrates how kinked topologies influence electronic properties compared to linear PAHs.

| Property | Value | Source |

|---|---|---|

| Melting point | 97–101°C | |

| Boiling point | 340°C | |

| Solubility in water | 1.1 mg/L (20°C) | |

| LogP (octanol-water) | 4.46 |

Overview of Contemporary Research Applications

Recent advancements highlight phenanthrene’s role in emerging technologies:

- Organic photovoltaics (OPVs): Phenanthrene derivatives achieve light-harvesting efficiencies up to 94% in dye-sensitized solar cells. Machine learning models optimize exciton binding energies (Eb) for improved charge transport.

- Photocatalysis: Nanocomposites (e.g., GO/ZnO) degrade phenanthrene pollutants with 85% efficiency under UV light.

- Materials science: Hypercrosslinked phenanthrene polymers exhibit CO₂ adsorption capacities of 3.2 mmol/g at 1 bar.

Phenanthrene exists as colorless monoclinic crystals at room temperature with a faint aromatic odor [1] [2] [3] [4]. The compound appears as white to very pale yellow crystalline powder or chunks when commercially obtained [5] [6] [7]. Under certain conditions, phenanthrene can exhibit a slightly brown coloration [5], though the pure compound is characteristically colorless [1] [2]. The crystalline form displays luster and can be described as having a leaf-like crystal structure [2]. Solutions of phenanthrene exhibit a distinctive blue fluorescence under ultraviolet light [1] [2] [3] [4], which is one of its most recognizable physical characteristics.

Crystalline Properties

Phenanthrene crystallizes in the monoclinic crystal system with space group P21 [8] [9] [10] [11]. The unit cell contains two molecules and has the following dimensions: a = 8.46 Å, b = 6.16 Å, c = 9.47 Å, with a β angle of 97.7° [8] [9]. The crystal structure is characterized by a herringbone-stacked arrangement of molecules [12], which is typical for polycyclic aromatic hydrocarbons. Phenanthrene crystals demonstrate anisotropic growth properties, with the plane of maximum growth corresponding to the ab-crystallographic plane [10]. The crystals cleave readily in this plane [10], indicating preferential weak intermolecular forces along specific crystallographic directions.

Melting and Boiling Points

Phenanthrene exhibits well-defined thermal transition points. The melting point ranges from 98-101°C (208-214°F) [1] [13] [2] [5] [6], with most sources reporting values between 99-101°C [13] [5] [6]. The boiling point occurs at 332-340°C (629-644°F) [1] [13] [2] [5] [6], with variations likely due to atmospheric pressure differences during measurements. Under reduced pressure conditions, phenanthrene boils at 210-215°C at 12 mmHg [5]. The compound readily sublimes under high vacuum conditions [14], making sublimation a viable purification method. The flash point is reported as 171°C (340°F) [5] [6] [15], indicating the temperature at which vapors can ignite under specific conditions.

Solubility Parameters

Solubility in Organic Solvents

Phenanthrene demonstrates excellent solubility in various organic solvents due to its hydrophobic aromatic structure. The compound is readily soluble in low-polarity organic solvents including benzene (1 g dissolves in 1.68 g benzene) [13], toluene (1 g dissolves in 108.11 g toluene) [13], carbon tetrachloride [1], diethyl ether (1 g dissolves in 2.33 g ether) [13], chloroform [1], and acetic acid [1]. In polar aprotic solvents, phenanthrene shows significant solubility: approximately 30 mg/mL in dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) [16]. Ethanol dissolves phenanthrene at approximately 20 mg/mL [16], while it is slightly soluble in other alcohols [6] [17]. The compound also dissolves in carbon disulfide (1 g dissolves in 3.80 g solvent) [13] and various carboxylic acids including propanoic acid (1 g dissolves in 4.88 g solvent) and butanoic acid (1 g dissolves in 5.41 g solvent) [13].

Hydrophobicity and Water Solubility

Phenanthrene exhibits extremely low water solubility, reflecting its highly hydrophobic nature. The aqueous solubility is reported as 0.6 ± 0.1 mg/L at 22°C [18] or approximately 1.10 mg/L at 25°C [6] [17]. This corresponds to a molar solubility of approximately 3.4 μM [18]. The compound's hydrophobicity is quantified by its octanol-water partition coefficient (log Kow) of 4.47-5.73 [13] [14], indicating strong preference for organic phases over aqueous phases. Due to this hydrophobic character, phenanthrene is nearly insoluble in water [1] [2] but can be solubilized using surfactants such as Tween 80 and sodium dodecyl sulfate (SDS) [19], which can enhance solubility several hundredfold through micellar solubilization mechanisms.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

Phenanthrene exhibits characteristic ultraviolet absorption with its maximum absorption peak at 252 nm [16]. The compound shows multiple absorption bands in the UV region due to π-π* electronic transitions within its polycyclic aromatic system [10]. These transitions are attributed to the conjugated benzene ring system and result in weak to strong optical absorption depending on the specific wavelength [10]. The UV-visible spectrum displays the typical fine structure characteristic of rigid aromatic molecules, with vibronic bands arising from coupling between electronic and vibrational transitions [20]. The molar extinction coefficients are substantial, reflecting strong electronic transitions in the UV region [21].

Fluorescence Properties and Stokes Shift

Phenanthrene is a highly fluorescent compound with excitation maximum at 275 nm and emission maximum at 365 nm [22] [23]. This results in a large Stokes shift of 90 nm [22] [23], which is particularly advantageous for fluorescence applications as it minimizes interference between excitation and emission wavelengths. The fluorescence quantum yield is high [1] [24], making phenanthrene useful in scintillator applications [1]. The fluorescence spectrum shows excitation dependence [25] [26], with the emission characteristics varying based on the excitation wavelength used. At room temperature, the fluorescence exhibits six to eight distinct bands in the 320-440 nm region [25]. The fluorescence intensity and spectral distribution are temperature-dependent [25], with more structured emission observed at lower temperatures (77 K) [25]. Solutions of phenanthrene exhibit blue fluorescence under ultraviolet illumination [1] [2] [3] [4].

Purity

Physical Description

Colorless solid; [Hawley] Faint aromatic odor; solutions exhibit a blue fluorescence; [CAMEO] White solid; [MSDSonline]

Colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence.

Color/Form

Colorless, shining crystals

Leaves (sublimes)

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

338.4 °C

642 °F

Flash Point

171 °C

171 °C (340 °F) open cup

340 °F

Heavy Atom Count

Vapor Density

6.15 (Air = 1) at boiling point of phenanthrene

6.14

Density

1.179 at 25 °C

1.025

LogP

log Kow = 4.46

Odor

Decomposition

When heated to decomposition it emits acrid smoke & fumes.

Appearance

Melting Point

99 °C

212 °F

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 702 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 701 of 702 companies with hazard statement code(s):;

H302 (99.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (14.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (13.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Mechanism of Action

Vapor Pressure

0.000121 [mmHg]

1.21X10-4 mm Hg at 25 °C

depends upon the specific compound

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following intragastric administration in Norway lobster of (14)C-labeled phenanthrene, highest amount of radioactivity was found in hepatopancreas system and muscle. In all tissues, except intestine, highest levels were measured 1 day after dosing, after 28 days only minute amount remained in tissues. The low content of radioactivity in stomach and intestine 1 day after administration indicated that most of it was absorbed from intestine. Norway lobster accumulated radioactivity at high rate and is able to eliminate most of radioactivity within a few weeks after a single dose.

... In order to study the PAHs and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) transfer in the food chain, pigs have been fed with milk mixed either with (14)C-phenanthrene, with (14)C-benzo[a]pyrene or with (14)C-TCDD. The analysis of portal and arterial blood radioactivity showed that both PAHs and TCDD were absorbed with a maximum concentration at 4-6 hr after milk ingestion. Then, the blood radioactivity decreased to reach background levels 24 h after milk ingestion. Furthermore, the portal and arterial blood radioactivities were higher for phenanthrene (even if the injected load was the lowest) than these of benzo[a]pyrene or these of TCDD, in agreement with their lipophilicity and water solubility difference. Main 14C absorption occurred during the 1-3 hr time period after ingestion for (14)C-phenanthrene and during the 3-6 hr time period for (14)C-benzo[a]pyrene and for (14)C-TCDD. (14)C portal absorption rate was high for (14)C-phenanthrene (95%), it was close to 33% for (14)C-benzo[a]pyrene and very low for (14)C-TCDD (9%). These results indicate that the three studied molecules have a quite different behavior during digestion and absorption. Phenanthrene is greatly absorbed and its absorption occurs via the blood system, whereas benzo[a]pyrene and TCDD are partly and weakly absorbed respectively.

The aim of this work was to study the transfer through the intestinal barrier of two polycyclic aromatic hydrocarbons (PAHs) (benzo[a]pyrene and phenanthrene) and a dioxin (2,3,7,8-tetrachlorodibenzo-para-dioxin) which differed in their physicochemical properties. Both in vitro and in vivo assays were performed. For the in vitro study, Caco-2 cells, cultivated on permeable filters, permitted to measure the transepithelial permeability of the studied (14)C-labelled molecules. For the in vivo study, portal absorption kinetics were evaluated in pigs fed contamined milk. The results showed that all the molecules were absorbed and demonstrated a differential intestinal absorption for the studied molecules. Phenanthrene appeared to be the fastest and most uptaken compound, followed by benzo[a]pyrene and finally 2,3,7,8-tetrachlorodibenzo-para-dioxin. Their absorption levels were respectively 9.5, 5.2 and 1.4% after a 6 hr-exposure in vitro and 86.1, 30.5 and 8.3% in vivo for the 24 hr following ingestion. These findings suggest that the physicochemical properties of the xenobiotics and intestinal epithelium play key roles in the selective permeability and in the bioavailability of the tested micropollutants.

For more Absorption, Distribution and Excretion (Complete) data for Phenanthrene (11 total), please visit the HSDB record page.

Metabolism Metabolites

Phenanthrene yields trans-1,2-dihydro-1,2-dihydroxyphenanthrene, trans-3,4-dihydro-3,4-dihydroxyphenanthrene, and s-(9,10-dihydro-9-hydroxyphenanthr-10-yl) glutathione in rabbits and rats.

Phenanthrene yields 1-hydroxy-, 2-hydroxy-, 3-hydroxy-, and 4-hydroxyphenanthrene in rats and rabbits.

Phenanthrene yields 9-hydroxyphenanthrene in rats and rabbits.

For more Metabolism/Metabolites (Complete) data for Phenanthrene (13 total), please visit the HSDB record page.

Phenanthrene has known human metabolites that include 9,10-Dihydroxyphenanthrene, Phenanthrene-3,4-diol, and Phenanthrene-1,2-diol.

PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Wikipedia

Imipramine

Biological Half Life

5.01 Days

Methods of Manufacturing

General Manufacturing Information

Formation from toluene, bibenzil, 9-methylfluorene or stilbene by passage through red-hot tube ... . Also from coumarone and benzene ... . Pschorr synthesis from o-nitrobenzaldehyde and phenylacetic acid ... . From diphenylethylene ... . Diene synthesis from 1-vinylnaphthalene and maleic anhydride ... . From o-phenylbenzoic acid ... . By irradiation of stilbene ... . Synthesis by double succinoylation of benzene ... .

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ionization detection; Analyte: phenanthrene; Matrix: air; Detection Limit: about 0.3 to 0.5 ug per sample.

Method: OSHA 58; Procedure: high performance liquid chromatography with a fluorescence or ultraviolet detector; Analyte: phenanthrene; Matrix: air; Detection Limit: 0.427 ug/cu m.

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry with ion trap detector; Analyte: phenanthrene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 26 ug/L.

For more Analytic Laboratory Methods (Complete) data for Phenanthrene (29 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

The acute toxicity of metal-polynuclear aromatic hydrocarbon (PAH) mixtures (i.e., Cd, Hg, Pb, fluoranthene and phenanthrene) associated with sediments was assessed in two benthic copepods. Schizopera knabeni was exposed to sediment amended with single contaminants and mixtures. Adult S. knabeni were highly tolerant of single-contaminant exposures to phenanthrene, Cd, Hg, and Pb, as well as a mixture of Cd, Hg, and Pb. Binary experiments revealed that although phenanthrene was synergistic with Cd and Hg, the phenanthrene-Cd synergism was much stronger (2.8 x more lethal than predicted). When a mixture of Cd, Hg, and Pb was combined with phenanthrene, a synergistic response was observed, eliciting 1.5 x greater lethality than predicted. A Cd-phenanthrene synergism in S. knabeni was also observed in aqueous exposures suggesting the interaction was related to a pharmacological insult rather than a sediment-related exposure effect. An antagonism between Cd, Hg, and Pb was indicated, and this antagonism may have moderated the Cd-phenanthrene synergism in mixtures containing Cd, Hg, Pb, and phenanthrene. Experiments with Amphiascoides atopus revealed that phenanthrene and fluoranthene were each synergistic with Cd in aqueous exposures. Our studies suggest that interactive toxicity among metal-PAH mixtures may be common among benthic copepods and that strong synergistic effects observed in binary mixtures may be moderated in more diverse contaminant mixtures. However, the strength of the observed synergisms raises concerns that established sediment quality criteria may not be protective for organisms jointly exposed to PAH and metals, especially Cd-PAH mixtures.

The polycyclic aromatic hydrocarbons (PAHs) phenanthrene and retene (7-isopropyl-1-methyl phenanthrene) are lethal to rainbow trout (Oncorhynchus mykiss) larvae during chronic exposures. Phenanthrene is a low-toxicity, non-cytochrome P4501A (CYP1A)-inducing compound that accumulates in fish tissues during exposure to lethal concentrations in water. Retene is a higher toxicity CYP1A-inducing compound that is not detectable in tissue at lethal exposure concentrations. The metabolism, excretion, and toxicity of retene and phenanthrene were examined in juvenile and larval rainbow trout during coexposure to the model CYP1A inducer beta-naphthoflavone (betaNF), or to the inducer-inhibitor piperonyl butoxide to determine if modulating CYP1A activity affected PAH metabolism and toxicity. Phenanthrene metabolism, excretion rate, and toxicity increased with coexposure to betaNF. Piperonyl butoxide inhibited phenanthrene metabolism and reduced the excretion of all phenanthrene metabolites. As a consequence, embryo mortality rates increased but rates of sublethal effects did not. Coexposure of trout to retene and betaNF caused no change in retene metabolism and excretion, but retene toxicity increased, perhaps due to additivity. Piperonyl butoxide inhibited retene metabolism, decreased the excretion of some retene metabolites while increasing the excretion of others, and increased the toxicity of retene. These results support the role of CYP1A activity in PAH metabolism and excretion, and the role of the CYP1A-generated metabolites of PAHs in chronic toxicity to larval fish.

The toxicities of phenanthrene (PHE) and 9,10-phenanthrenequinone (PHQ) with or without Cu were determined using Daphnia magna. Copper was the most toxic among the three chemicals tested, followed by PHQ and then PHE, with 48-hr median effective concentrations (EC50s) of 0.96, 1.72, and 5.33 uM, respectively. Copper at 0.31 uM, or approximately the 5% effective concentration, decreased the EC50 of PHQ from 1.72 to 0.28 uM. Likewise, PHQ at 1.2 uM, or approximately the 10% effective concentration, significantly lowered the EC50 of Cu from 0.96 to 0.30 uM. This synergistic effect was not observed, however, in mixtures of Cu and PHE based on the response addition model. Assimilation of Cu was found to be similar with or without PHQ at increasing external concentrations of Cu, indicating that the increased toxicity of their mixtures is physiologically based. The ability of Cu plus PHQ to generate reactive oxygen species (ROS) was measured as well. Copper alone caused elevated ROS levels at a low concentration (0.63 uM). With PHQ present, however, this elevation in ROS occurred at an even lower Cu level (0.31 uM). Possible attenuation effects of ascorbic acid (vitamin C) on toxicity and ROS production induced by Cu, PHQ, and their mixtures were then examined. Ascorbic acid protected against Cu and Cu-plus-PHQ mixture-mediated toxicity but did not affect PHQ toxicity. Ascorbic acid also lowered ROS levels in the presence of Cu and Cu plus PHQ. ...

For more Interactions (Complete) data for Phenanthrene (17 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Acute and chronic toxicity of microcystin-LR and phenanthrene alone or in combination to the cladoceran (Daphnia magna)

Xiang Wan, Chen Cheng, Yurong Gu, Xiubo Shu, Liqiang Xie, Yanyan ZhaoPMID: 34130182 DOI: 10.1016/j.ecoenv.2021.112405

Abstract

Hazardous substances, such as microcystin-LR (MC-LR) and phenanthrene (Phe) are ubiquitous co-contaminants in eutrophic freshwaters, which cause harms to aquatic organisms. However, the risks associated with the co-exposure of aquatic biota to these two chemicals in the environment have received little attention. In this study, the single and mixture toxic effects of MC-LR and Phe mixtures were investigated in Daphnia magna after acute and chronic exposure. Acute tests showed that the median effective concentrations (48 h) for MC-LR, Phe and their mixtures were 13.46, 0.57 and 8.84 mg/L, respectively. Mixture toxicity prediction results indicated that the independent action model was more applicable than the concentration addition model. Moreover, combination index method suggested that the mixture toxicity was concentration dependent. Synergism was elicited at low concentrations of MC-LR and Phe exposure (≤4.04 + 0.17 mg/L), whereas antagonistic or additive effects were induced at higher concentrations. The involved mechanism of antagonism was presumably attributable to the protective effects of detoxification genes activated by high concentrations of MC-LR in mixtures. Additionally, chronic results also showed that exposure to a MC-LR and Phe mixture at low concentrations (≤50 +2 μg/L) resulted in greater toxic effects on D. magna life history than either chemical acting alone. The significant inhibition on detoxification genes and increased accumulation of MC-LR could be accounted for their synergistic toxic effects on D. magna. Our findings revealed the exacerbated ecological hazard of MC-LR and Phe at environmental concentrations (≤50 +2 μg/L), and provided new insights to the potential toxic mechanisms of MC-LR and Phe in aquatic animals.Dimeric 9,10-dihydrophenanthrene derivatives from Bletilla striata and their atropisomeric nature

Jian Sui, Chunping Tang, Chang-Qiang Ke, Yang YePMID: 33984433 DOI: 10.1016/j.fitote.2021.104919

Abstract

Four pairs of undescribed racemic bi(9,10-dihydro) phenanthrene and phenanthrene/bibenzyl atropisomers, bletistriatins A-D (1-4), along with 22 known compounds were isolated from the rhizomes of Bletilla striata. These dimeric derivatives were constructed through direct C-C connection or an oxygen bridge. The structures of new compounds were fully established by extensive analysis of MS, and 1D and 2D NMR spectroscopic data. Owing to sterically hindered rotation around the biaryl axis, these dimeric 9,10-dihydrophenanthrene derivatives can exist as a pair of enantiomers, but were isolated as racemates. Their racemates were separated to yield enantiomerically pure compounds by HPLC on an optically active stationary phase, and were stereochemically characterized on-line by circular dichroism (CD) spectroscopy (LC-CD coupling). Some isolates were evaluated for cytotoxicity against human cancer cell lines HL-60 and A549. Compounds 13, 17, and 20 showed cytotoxicity against HL-60 and A-549 cell lines with ICvalues ranging from 2.56 to 8.67 μM.

Gamma-aminobutyric acid improves phenanthrene phytotoxicity tolerance in cucumber through the glutathione-dependent system of antioxidant defense

Zhixin Guo, Jingli Lv, Xiaoxing Dong, Nanshan Du, Fengzhi PiaoPMID: 33905982 DOI: 10.1016/j.ecoenv.2021.112254

Abstract

Phenanthrene (PHE), a typical organic pollutant, has drawn attention in recent years due to its toxicity to plants and human health. Gamma-aminobutyric acid (GABA) induce plant tolerance to diverse stresses. However, the role and regulatory mechanisms of GABA in PHE stress responses in plants remains largely uncharacterized. Here, we showed that GABA content increased by 44.5%, 89.2%, 160% and 39.2% under 50, 100, 200 and 300 µM PHE treatment, respectively compared with mock. GABA treatment alleviated PHE-induced growth inhibition in a dose-dependent manner, with the most effective concentration of 50 mM GABA. Although exogenous GABA could not influence the accumulation of PHE in cucumber, it significantly mitigated photosynthetic inhibition and enhanced the transcripts and activities of the antioxidant enzymes such as ascorbate peroxidase (APX), catalase (CAT), peroxidase (POD) and superoxide dismutase (SOD), resulting in less accumulation of hydrogen peroxide (HO

) and superoxide (O

). Importantly, timecourse analyses of glutathione (GSH) homeostasis showed that GABA markedly increased GSH content and GR activity as well as the transcripts of GSH biosynthesis-related genes GSH1, GSH2 and GR during PHE stress. Conversely, pretreatment with GSH biosynthesis inhibitor buthionine sulfoximine (BSO) abolished the GABA-induced changes in PHE stress. Together, these results suggest that GABA enhances tolerance to PHE stress via a GSH-dependent system of antioxidant defense in cucumber.

Phytochemical and anti-inflammatory properties of Senegalese propolis and isolated compounds

Saori Inui, Takahiro Hosoya, Kazuma Yoshizumi, Hajime Sato, Shigenori KumazawaPMID: 33631223 DOI: 10.1016/j.fitote.2021.104861

Abstract

Propolis is a chemically complex resinous product collected from various plant sources by honeybees that has been used historically a traditional folk medicine in many parts of the world. The main constituents of propolis are beeswax and plant resins. We recently obtained Senegalese propolis, which, to our knowledge, has not been previously reported. The purpose of this study was to analyze the composition of Senegalese propolis and evaluate its anti-inflammatory activity. Ten known phenolic compounds with phenanthrene or stilbene skeletons were isolated. Nitric oxide (NO) production assay revealed that Senegalese propolis suppresses lipopolysaccharide (LPS)-stimulated production of NO in J774.1 cells in a dose-dependent manner. The anti-inflammatory potency of Senegalese propolis was higher than that of other previously reported propolis. Furthermore, the eight compounds isolated from Senegalese propolis showed high anti-inflammatory activity by inhibiting the LPS-induced expression of inducible NO synthase (iNOS). These results suggest that Senegalese propolis and its components have potential applications as anti-inflammatory agents.Formation and distribution of phenanthrene and its metabolites (monohydroxy-phenanthrenes) in Korean rockfish (Sebastes schlegelii)

Okon Dominic Ekpe, Ki Yong Kim, Jee-Hyun Jung, Un-Hyuk Yim, Jeong-Eun OhPMID: 33618480 DOI: 10.1016/j.envpol.2020.114588

Abstract

This study investigated the tissue distribution of phenanthrene (PHE) and the formation of monohydroxy-phenanthrene (OH-PHE) metabolites in Korean rockfish (Sebastes schlegelii). PHE was intragastrically administered to two groups of rockfish. The first group was exposed to PHE at a low dose (10 mg/kg body weight) and the second group was exposed at a high dose (30 mg/kg body weight). The rockfish were analyzed and the levels of PHE were higher in the liver, followed by muscle, and then bile. PHE concentrations in the liver, muscle, and bile were 1.4-26, 0.10-2.01, and not detected (ND)-0.13 μg/g wet weight, respectively. All five monohydroxylated PHE metabolites (1-OH-PHE, 2-OH-PHE, 3-OH-PHE, 4-OH-PHE, and 9-OH-PHE) were detected only in bile. Among these OH-PHE metabolites, 3-OH-PHE was found at the highest concentration from all fish bile samples in both PHE exposure groups, indicating that regioselective OH-PHE formation occurs in rockfish and 3-OH PHE could be a good biomarker of exposure of Korean rockfish to PHE. Suspect screening analysis of the rockfish bile was performed by LC-QTOF/MS, and the formation of two OH-PHE-DNA adducts (thymine-OH-PHE and cytosine-OH-PHE) were identified in the bile sample collected 6 h after rockfish were exposed to the high PHE dose, indicating that OH-PHE metabolites may be toxic to fish. This is the first report on the formation characteristics of OH-PHE metabolites in rockfish and their use as biomarkers of exposure of rockfish to parent PHE.Bacterial communities and functional genes stimulated during phenanthrene degradation in soil by bio-microcapsules

Rongni Dou, Jianteng Sun, Jing Lu, Fucai Deng, Chen Yang, Guining Lu, Zhi DangPMID: 33517034 DOI: 10.1016/j.ecoenv.2021.111970

Abstract

In this study, a taxonomic and functional metagenomic method was used to investigate the difference produced between degrading bacteria immobilized in layer-by-layer assembly (LBL) microcapsules or not during the bioremediation of a soil polluted with phenanthrene (PHE). Bioaugmentation with LBL microcapsule immobilized degrading bacteria could result in different changes of native microbial communities, shifting the functional gene constructions of polluted soils. The LBL treatment enhanced PHE degradation (initial concentration of 100 mg kgdry soil) by 60% after 25 d compared to the free bacteria (FB). The enhancing effect of PHE degradation produced by the LBL treatment was found to be significantly associated with some crucial phyla (e.g., Bacteroides, Gemmatimonadetes and Acidobacteria) and genera including Streptomyces, Ramlibacter, Mycobacterium, Phycicoccus, Gemmatirosa, Flavisolibacter, Micromonospora, Acid_Candidatus_Koribacter and Gemmatimonas. The main differences of functional metagenomics between LBL and FB treatments were observed in higher levels in metabolism of aromatic hydrocarbons and its related functions or enzymes in the former, e.g., membrane transport systems, binding, substrate transporter, cleavage enzymes, dehydrogenation, oxidase, esterase and glycosidase, greatly favoring PHE mineralization. Therefore, our results provide useful findings on understanding of how immobilization strategies can influence the taxonomic and functional gene composition in soils, as well as polycyclic aromatic hydrocarbons (PAH) degradation.

Molecular and biochemical evaluation of effects of malathion, phenanthrene and cadmium on Chironomus sancticaroli (Diptera: Chironomidae) larvae

Débora Rebechi, Angela Maria Palacio-Cortés, Vinicius Sobrinho Richardi, Tiago Beltrão, Maiara Vicentini, Marco Tadeu Grassi, Simone Braga da Silva, Thiago Alessandre, Simone Hasenbein, Richard Connon, Mário Antônio Navarro-SilvaPMID: 33482495 DOI: 10.1016/j.ecoenv.2021.111953

Abstract

In-vitro effects of sub-lethal concentrations of malathion, phenanthrene (Phe) and cadmium (Cd) were tested on Chironomus sancticaroli larvae in acute bioassays by measuring biochemical and molecular parameters. Malathion was evaluated at 0.001, 0.0564 and 0.1006 mg L; Phe at 0.0025, 1.25 and 2.44 mg L

; and Cd at 0.001, 3.2 and 7.4 mg L

. The recovery test carried out at the highest concentration of each compound showed that survival of larvae exposed to Phe ranged from 4% to 5%, while the effects of malathion and Cd were irreversible, not allowing the emergence of adults. Results showed that malathion and Cd inhibited AChE, EST-α and ES-β activities at the two highest concentrations. Phe at 0.0025, 1.25 and 2.44 mg L

; and Cd at 3.2 and 7.4 mg L

inhibited glutathione S-transferase activity. Oxidative stress was exclusively induced by the lowest concentration of malathion considering SOD activity once CAT was unaffected by the stressors. Lipid peroxidation was registered exclusively by malathion at the two highest concentrations, and total hemoglobin content was only reduced by Cd at the two highest concentrations. The relationship among biochemical results, examined using the PCA, evidenced that malathion and Cd concentrations were clustered into two groups, while Phe only formed one group. Four hemoglobin genes of C. sancticaroli were tested for the first time in this species, with Hemoglobin-C being upregulated by malathion. The toxicity ranking was malathion > Phe > Cd, while biochemical and molecular results showed the order malathion > Cd > Phe. Our results highlight the importance of combining different markers to understand the effects of the diverse compounds in aquatic organisms.

Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from

Norbert Kúsz, Dóra Stefkó, Anita Barta, Annamária Kincses, Nikoletta Szemerédi, Gabriella Spengler, Judit Hohmann, Andrea VasasPMID: 33668621 DOI: 10.3390/molecules26040999

Abstract

Juncaceae family represents an abundant source of phenanthrenes. In continuation of our work aiming at the isolation of biologically active compounds from Juncaceae species,Lam. was subjected to phytochemical and pharmacological investigations. The isolation process was carried out by using combined extraction and chromatographic methods. The structures of the obtained chemical compounds were elucidated by spectroscopic analysis, including HRESIMS, 1D (

H,

C-JMOD), and 2D (

H-

H-COSY, HSQC, HMBC, NOESY) NMR spectra. Four new [maritins A-D (

-

)] and seven known phenanthrenes (

-

) were isolated from the plant, of which two (

and

) are phenanthrene dimers composed of effusol monomers. Maritin C (

) has an unusual 4,5-ethanophenanthrene skeleton most likely produced by biosynthetic incorporation of a vinyl group into a cyclohexadiene ring. Compounds

-

were tested for their antiproliferative activity on seven human tumor cell lines (HeLa, HTM-26, T-47D, A2780, A2780cis, MCF-7, KCR) and one normal cell line (MRC-5) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The dimeric phenanthrenes showed strong antiproliferative activity against T-47D cells with IC

values of 9.1 and 6.2 µM, respectively.

Phenanthrene alters the electrical activity of atrial and ventricular myocytes of a polar fish, the Navaga cod

Denis V Abramochkin, Shiva N Kompella, Holly A ShielsPMID: 33906022 DOI: 10.1016/j.aquatox.2021.105823

Abstract

Oil and gas exploration in the Arctic can result in the release of polycyclic aromatic hydrocarbons (PAHs) into relatively pristine environments. Following the recent spill of approximately 17 500 tonnes of diesel fuel in Norilsk, Russia, May 2020, our study focussed on the effects of phenanthrene, a low molecular weight PAH found in diesel and crude oil, on the isolated atrial and ventricular myocytes from the heart of the polar teleost, the Navaga cod (Eleginus nawaga). Acute exposure to phenanthrene in navaga cardiomyocytes caused significant action potential (AP) prolongation, confirming the proarrhythmic effects of this pollutant. We show AP prolongation was due to potent inhibition of the main repolarising current, I, with an IC

value of ~2 µM. We also show a potent inhibitory effect (~55%) of 1 µM phenanthrene on the transient I

currents that protects the heart from early-after-depolarizations and arrhythmias. These data, along with more minor effects on inward sodium (I

) (~17% inhibition at 10 µM) and calcium (I

) (~17% inhibition at 30 µM) currents, and no effects on inward rectifier (I

and I

) currents, demonstrate the cardiotoxic effects exerted by phenanthrene on the atrium and ventricle of navaga cod. Moreover, we report the first data that we are aware of on the impact of phenanthrene on atrial myocyte function in any fish species.